3-Cyano-4-methoxy-1,2,5-thiadiazole

Description

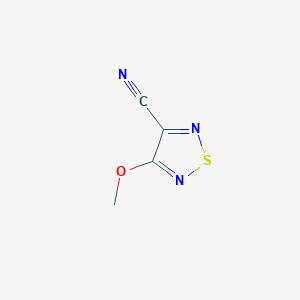

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H3N3OS |

|---|---|

Molecular Weight |

141.15 g/mol |

IUPAC Name |

4-methoxy-1,2,5-thiadiazole-3-carbonitrile |

InChI |

InChI=1S/C4H3N3OS/c1-8-4-3(2-5)6-9-7-4/h1H3 |

InChI Key |

QUEYVPRSRNIBMM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NSN=C1C#N |

Origin of Product |

United States |

Computational and Theoretical Investigations of 3 Cyano 4 Methoxy 1,2,5 Thiadiazole

Simulation of Spectroscopic Properties

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. The GIAO (Gauge-Including Atomic Orbital) method is a widely used approach for calculating NMR shielding tensors, from which chemical shifts can be derived.

For 3-Cyano-4-methoxy-1,2,5-thiadiazole, theoretical calculations would predict the chemical shifts for the methoxy (B1213986) protons and the carbon atoms within the thiadiazole ring, the cyano group, and the methoxy group. The accuracy of these predictions is highly dependent on the level of theory and the basis set employed in the calculations. While specific experimental and comprehensive computational data for this compound are not widely available in the literature, studies on related 1,3,4-thiadiazole (B1197879) derivatives have shown that GIAO/DFT calculations can provide reliable predictions, although the presence of sulfur atoms can sometimes lead to less satisfactory results that may require more sophisticated computational methods for improved accuracy researchgate.net.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Illustrative) (Note: The following data is illustrative and based on general principles of NMR prediction for heterocyclic compounds, as specific literature values are not available.)

| Atom | Predicted Chemical Shift (ppm) |

| ¹³C NMR | |

| C3 (attached to CN) | ~140-150 |

| C4 (attached to OCH₃) | ~160-170 |

| CN | ~110-120 |

| OCH₃ | ~55-65 |

| ¹H NMR | |

| OCH₃ | ~3.8-4.2 |

Calculation of Vibrational Frequencies (IR, Raman)

For this compound, key vibrational modes would include the C≡N stretching of the cyano group, C-O stretching of the methoxy group, and various stretching and bending modes of the 1,2,5-thiadiazole (B1195012) ring. Computational studies on similar heterocyclic systems have demonstrated that DFT methods can accurately predict these vibrational modes, providing valuable information for the characterization of such compounds. For instance, studies on other thiadiazole derivatives have successfully used DFT to analyze their vibrational spectra rdd.edu.iqresearchgate.net.

Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative) (Note: The following data is illustrative and based on typical vibrational frequencies for the respective functional groups.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Cyano (C≡N) | Stretching | ~2220-2260 |

| Methoxy (C-O) | Stretching | ~1000-1300 |

| Thiadiazole Ring | Ring Stretching | ~1300-1600 |

| Thiadiazole Ring | Ring Bending | ~600-900 |

Modeling of Electronic Absorption and Emission Spectra

The electronic properties of this compound, such as its UV-Vis absorption and fluorescence emission spectra, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals, including the transition energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to absorption intensities).

The electronic spectrum of this compound is expected to be influenced by the electron-withdrawing cyano group and the electron-donating methoxy group. TD-DFT calculations can elucidate the nature of the electronic transitions, such as π→π* or n→π* transitions, and how they are affected by the substituents. Computational studies on benzo[c] rdd.edu.iqmdpi.comresearchgate.netthiadiazole donor-acceptor dyes have shown that TD-DFT can effectively predict their absorption and emission properties, highlighting the role of charge-transfer states researchgate.net.

Table 3: Predicted Electronic Transitions for this compound (Illustrative) (Note: The following data is illustrative and based on general principles of electronic spectra modeling.)

| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | ~300-350 | > 0.1 |

| S₀ → S₂ | ~250-290 | > 0.1 |

Theoretical Electrochemistry Studies and Redox Behavior Modeling

Computational electrochemistry allows for the prediction of redox potentials and the study of electron transfer processes. By calculating the energies of the neutral molecule and its corresponding radical ions, it is possible to estimate the reduction and oxidation potentials. These calculations are crucial for understanding the electrochemical stability and reactivity of this compound.

The redox behavior of this compound will be significantly influenced by the electron-withdrawing cyano group, which is expected to make the molecule easier to reduce, and the electron-donating methoxy group, which would make it easier to oxidize. Theoretical studies on 1,2,5-thiadiazole 1,1-dioxides have demonstrated the rich electrochemistry of these systems, which is heavily influenced by the substituents on the heterocyclic ring mdpi.com.

Analysis of Substituent Effects on Molecular Properties and Reactivity

The presence of the cyano and methoxy groups on the 1,2,5-thiadiazole ring has a profound impact on the molecule's properties and reactivity. The cyano group is a strong electron-withdrawing group, which can decrease the electron density in the ring and make it more susceptible to nucleophilic attack. Conversely, the methoxy group is an electron-donating group that can increase the electron density in the ring.

Computational methods can quantify these substituent effects through various analyses, such as Natural Bond Orbital (NBO) analysis, which provides insights into charge distribution and delocalization. By comparing the computed properties of this compound with those of the unsubstituted 1,2,5-thiadiazole and monosubstituted derivatives, a detailed understanding of the electronic interplay between the substituents and the heterocyclic core can be achieved. Studies on substituted thiadiazoles have shown that the type and position of substituents significantly determine the cytotoxic activity of these compounds mdpi.com.

Advanced Spectroscopic and Structural Characterization Methods for 3 Cyano 4 Methoxy 1,2,5 Thiadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, a detailed picture of the molecular structure can be assembled.

¹H NMR for Proton Environment Analysis

Table 1: Predicted ¹H NMR Spectral Data for 3-Cyano-4-methoxy-1,2,5-thiadiazole

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|

¹³C NMR for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, distinct signals are expected for each of the four unique carbon atoms: the two carbons of the thiadiazole ring, the carbon of the cyano group, and the carbon of the methoxy (B1213986) group. The chemical shifts of the thiadiazole ring carbons are typically found in the range of 130–160 ppm dergipark.org.tr. The carbon atom attached to the electron-withdrawing cyano group (C3) would likely resonate at a different frequency compared to the carbon attached to the electron-donating methoxy group (C4). The cyano carbon itself has a characteristic chemical shift, and the methoxy carbon will appear in the typical region for such functional groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (Thiadiazole) | 130 - 150 |

| C4 (Thiadiazole) | 140 - 160 |

| Cyano (CN) | 110 - 120 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for unambiguously assigning signals and confirming the connectivity of the molecule, especially in more complex structures.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be expected to be trivial, showing no cross-peaks, as there are no coupled protons in the molecule. This lack of correlation would, in itself, be a confirmation of the isolated nature of the methoxy proton system.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded carbon and proton atoms. In the HMQC or HSQC spectrum of the target compound, a single cross-peak would be anticipated, connecting the proton signal of the methoxy group to the carbon signal of the same group. This would definitively assign the methoxy carbon in the ¹³C NMR spectrum.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A strong, sharp absorption band is expected in the region of 2200-2260 cm⁻¹ due to the C≡N stretching vibration of the cyano group. The C=N stretching vibrations of the thiadiazole ring typically appear in the 1550–1600 cm⁻¹ range dergipark.org.tr. Additionally, C-O stretching vibrations from the methoxy group would be observed, along with C-H stretching and bending vibrations of the methyl group.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Cyano (C≡N) | Stretching | 2200 - 2260 | Strong, Sharp |

| Thiadiazole (C=N) | Stretching | 1550 - 1600 | Medium to Strong |

| Methoxy (C-O) | Stretching | 1000 - 1300 | Strong |

| Methyl (C-H) | Stretching | 2850 - 3000 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations may be strong in one technique and weak or absent in the other. The symmetric vibrations of non-polar bonds often produce strong Raman signals. For this compound, the C≡N stretching vibration would also be expected to be prominent in the Raman spectrum. The symmetric stretching vibrations of the thiadiazole ring would likely yield strong Raman signals, providing further confirmation of the heterocyclic core.

Table 4: Predicted Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Cyano (C≡N) | Stretching | 2200 - 2260 | Strong |

| Thiadiazole Ring | Ring Stretching | 1400 - 1600 | Strong |

| Methoxy (C-O) | Stretching | 1000 - 1300 | Medium |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the molecular orbital energies and photophysical behavior of this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. For simple 3,4-disubstituted 1,2,5-thiadiazole (B1195012) 1,1-dioxides, absorption maxima are typically observed in the ultraviolet region, around 240–280 nm in ethanol and approximately 315 nm in acetonitrile. nih.gov When the 1,2,5-thiadiazole ring is fused to a larger aromatic system, the UV-Vis spectra become more complex. nih.gov The introduction of substituents like the cyano (-CN) and methoxy (-OCH₃) groups on the 1,2,5-thiadiazole ring is expected to influence the energy of these electronic transitions. The electron-withdrawing nature of the cyano group and the electron-donating character of the methoxy group can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption maxima (λmax).

Table 1: Representative UV-Vis Absorption Maxima for Substituted Thiadiazole Derivatives

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides | Ethanol | 240-280 | nih.gov |

| 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides | Acetonitrile | ~315 | nih.gov |

| 4,7-Di(phenyl)benzo[c] nih.govmdpi.comnih.govthiadiazole | Chloroform | 380 | rsc.org |

This table presents data for related thiadiazole structures to provide context for the potential electronic transitions in this compound.

Fluorescence spectroscopy is utilized to investigate the emission properties of a molecule after it has absorbed light. The photophysical properties of heterocyclic compounds are intricately linked to the nature and position of their substituents. mdpi.com Electron-donating groups, such as the methoxy (-OCH₃) group present in this compound, can enhance fluorescence intensity and quantum yield by increasing the electron density of the system. mdpi.com This promotes a more pronounced intramolecular charge transfer (ICT) character in the excited state. mdpi.com

The emission properties are also highly sensitive to the molecular environment. For instance, some 1,3,4-thiadiazole (B1197879) derivatives exhibit dual fluorescence, an effect that can be induced by changes in solvent polarity, pH, temperature, or concentration. researchgate.netmdpi.com While specific fluorescence data for this compound is not detailed in the available literature, the presence of both an electron-donating group (-OCH₃) and an electron-withdrawing group (-CN) suggests the potential for interesting photophysical behavior, including possible solvatochromism, where the emission wavelength shifts with solvent polarity.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm its molecular weight.

The fragmentation of the 1,2,5-thiadiazole ring system has been studied for related compounds. For example, the fragmentation of 3,4-dichloro-1,2,5-thiadiazole (B139948) shows that the most abundant product ion is the NS⁺ radical cation, followed by S⁺ and SCl⁺. nih.gov Other observed fragments include the CNS⁺ radical cation and the ClCNS⁺ cation. nih.gov

Based on these studies, a plausible fragmentation pathway for this compound could involve:

Initial cleavage of the methoxy or cyano group.

Ring fragmentation leading to the formation of characteristic ions such as NS⁺ and CNS⁺.

Rearrangements leading to the formation of sulfur-containing fragments.

The precise fragmentation pattern provides a "fingerprint" that helps confirm the compound's structure and the connectivity of its atoms.

X-ray Crystallography for Solid-State Molecular Architecture Determination

The arrangement of molecules in a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. These interactions dictate the material's physical properties, such as melting point and solubility. For nitrogen-rich heterocyclic compounds like thiadiazoles, common interactions include:

π-π Stacking: The planar, aromatic-like thiadiazole rings can stack on top of one another, which is an important interaction for organizing molecules within the crystal. nih.govnih.gov

Hydrogen Bonding: While the parent molecule lacks strong hydrogen bond donors, interactions between hydrogen atoms on the methoxy group and the nitrogen or sulfur atoms of adjacent molecules (C-H···N or C-H···S) can occur. researchgate.net

Dipole-Dipole Interactions: The polar nature of the cyano group and the thiadiazole ring itself can lead to significant dipole-dipole interactions that influence the crystal packing.

The interplay of these forces determines the final, most thermodynamically stable crystal structure.

Design Principles and Mechanistic Insights for Biologically Relevant Derivatives of the 1,2,5 Thiadiazole Scaffold

Scaffold Engineering for Targeted Molecular Interactions

The strategic modification of the 1,2,5-thiadiazole (B1195012) core is a key aspect of medicinal chemistry, allowing for the fine-tuning of a molecule's properties to achieve desired biological activity. This involves understanding the role of the scaffold as a bioisostere and conducting detailed structure-activity relationship studies.

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in drug design. The 1,2,5-thiadiazole ring is recognized as a versatile bioisostere. For instance, the 1,3,4-thiadiazole (B1197879) isomer can act as a bioisostere for the 1,3,4-oxadiazole (B1194373) ring, where the sulfur atom replaces the oxygen atom, leading to compounds with broadly similar biological properties but potentially different metabolic profiles. This principle allows chemists to modify existing pharmacophores to enhance potency, improve metabolic stability, or alter selectivity. The thiadiazole moiety's ability to form hydrogen bonds and its favorable metabolic profile make it an attractive component in the design of novel therapeutic agents.

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. For 1,2,5-thiadiazole derivatives, SAR studies have provided valuable insights into the structural requirements for various biological activities.

For example, in a series of 1,2,5-thiadiazole analogues of aceclidine (B1665410) investigated as M1 muscarinic agonists, Quantitative Structure-Activity Relationship (QSAR) studies revealed that descriptors such as Log P, molar refractivity (MR), and molecular weight (MW) were significant in determining the biological activity. This indicates that both the lipophilicity and the size of the substituents on the thiadiazole ring play a critical role in the interaction with the muscarinic receptor.

In the context of anticancer agents, SAR studies on 1,3,4-thiadiazole derivatives have identified them as promising scaffolds for inhibiting targets like histone deacetylase (HDAC) and various kinases. For derivatives of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines, which are potent inhibitors of PIM-1 kinase, QSAR models have been developed to understand the structural factors that govern their inhibitory activity.

| Compound No. | Structure | Experimental Activity IC₅₀ (nM) | Key SAR Observations |

|---|---|---|---|

| 1 | Structure a | 167 ± 50 | Activity is influenced by descriptors like Log P, molar refractivity, and molecular weight, highlighting the importance of substituent lipophilicity and size. |

| 2 | Structure b | 242 ± 00 | |

| 3 | Structure c | 158 ± 00 | |

| 4 | Structure d | 105 ± 00 | |

| 13 | Structure e | 6 ± 50 | |

| 14 | Structure f | 2 ± 90 |

Investigation of Interactions with Enzymatic Targets

The 1,2,5-thiadiazole scaffold has been successfully incorporated into molecules designed to interact with specific enzymes, acting as inhibitors or modulators of their activity.

Derivatives of 1,2,5-thiadiazole have emerged as potent inhibitors of lysosomal acid lipase (B570770) (LAL), an enzyme implicated in Niemann-Pick type C (NPC) disease, a rare lysosomal storage disorder. Specifically, 3,4-disubstituted thiadiazole carbamates have been shown to effectively inhibit LAL. The proposed mechanism involves the transient carbamoylation of the enzyme by the thiadiazole carbamate (B1207046), a process similar to the inhibition of acetylcholinesterase by other carbamate drugs.

Research has demonstrated that the thiadiazole core is essential for this inhibitory activity, as a diverse range of non-thiadiazole carbamates tested were found to be ineffective against LAL. An efficient synthetic route starting from 3,4-dichloro-1,2,5-thiadiazole (B139948) allows for the creation of a library of these inhibitors for further study.

| Compound Class | Target Enzyme | Activity | Mechanism Insight |

|---|---|---|---|

| 3,4-disubstituted 1,2,5-thiadiazole carbamates | Lysosomal Acid Lipase (LAL) | Potent Inhibitors | Transient carbamoylation of the enzyme. |

| Non-thiadiazole carbamates | Lysosomal Acid Lipase (LAL) | Ineffective Inhibitors | Highlights the necessity of the thiadiazole scaffold for activity. |

Protein kinases are critical targets in cancer therapy, and the thiadiazole scaffold has been utilized in the design of potent kinase inhibitors. Strategies such as pharmacophore merging have been employed to develop novel inhibitors. Thiazole and thiadiazole derivatives have shown promise as inhibitors of c-Met kinase, a key player in cancer cell proliferation and metastasis.

In one study, four series of thiazole/thiadiazole carboxamide derivatives were designed and synthesized. Optimization through several cycles of SAR led to the discovery of a highly potent c-Met inhibitor. Docking studies provided insights into the binding mode of these inhibitors with both c-Met and another kinase, VEGFR-2, which is valuable for designing selective inhibitors. Furthermore, 1,3,4-thiadiazole derivatives have been reported as potent inhibitors of PIM-1 kinase, which is involved in various cancers.

| Scaffold | Target Kinase | Design Strategy | Key Finding |

|---|---|---|---|

| Thiazole/Thiadiazole Carboxamides | c-Met Kinase | Pharmacophore merging and SAR optimization. | Identified potent inhibitors and provided insights for selectivity against VEGFR-2. |

| 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines | PIM-1 Kinase | QSAR modeling. | Developed models to predict inhibitory activity and understand structural requirements. |

| 1,2,3-Thiadiazole derivatives | VEGFR-2/KDR Kinase | Structure-activity/property relationship studies. | Analyzed molecular properties to identify potent kinase inhibitors. |

Research into Interactions with Receptor Systems (e.g., Adenosine (B11128) Receptors)

Thiadiazole derivatives have been extensively studied as ligands for various G-protein coupled receptors, most notably adenosine receptors. These receptors play crucial roles in a multitude of physiological processes, making them attractive drug targets.

Novel classes of 1,2,4-thiadiazole (B1232254) derivatives have been developed as potent and selective antagonists for adenosine A1 and A3 receptors. SAR studies revealed that the electronic nature of substituents on the benzamide (B126) ring is critical for A3 receptor binding, while steric factors are important for both A1 and A3 subtypes.

For example, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide was identified as a highly potent A1 antagonist, whereas the corresponding 4-methoxybenzamide (B147235) derivative showed high affinity for the A3 receptor. This demonstrates how subtle changes to the substituent can shift the selectivity profile. Molecular modeling studies suggest that the high electron density region between the thiadiazole ring and an adjacent phenyl or pyridyl ring is crucial for receptor interaction. Further studies on N-[3-(4-methoxyphenyl)-thiadiazol-5-yl]-acetamide identified it as a subnanomolar antagonist of the human A3 receptor, with molecular modeling suggesting specific hydrogen bonding interactions with residues unique to the A3 subtype, explaining its high selectivity.

| Compound | Target Receptor | Affinity (Kᵢ) | Key SAR Insight |

|---|---|---|---|

| N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide | Adenosine A₁ | 7 nM | The 4-hydroxy group is important for A₁ affinity. |

| N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide (LUF5417) | Adenosine A₃ | 82 nM (human) | The 4-methoxy group plays a role in A₃ binding. |

| N-(3-phenyl-1,2,4-thiadiazol-5-yl)-trans-4-hydroxycyclohexanamide (VUF5472) | Adenosine A₁ | 20 nM | Demonstrates that non-aromatic side chains can also confer high affinity. |

| N-[3-(4-methoxyphenyl)-thiadiazol-5-yl]-acetamide | Adenosine A₃ | 0.79 nM (human) | Aliphatic acyl group substitutions and the 4-methoxyphenyl (B3050149) group greatly enhance A₃ affinity and selectivity. |

Interfacing with Nucleic Acid Processes

The structural similarity of the thiadiazole ring to natural pyrimidines has prompted extensive research into its potential as an anticancer agent that can interfere with nucleic acid processes.

While direct studies on 3-Cyano-4-methoxy-1,2,5-thiadiazole's interference with DNA replication are not extensively documented in publicly available research, the broader class of thiadiazole derivatives has shown significant potential in this area. The therapeutic promise of thiadiazoles is partly attributed to their heterocyclic ring being a bioisostere of pyrimidine, a fundamental component of nucleobases. nih.gov This structural mimicry allows thiadiazole derivatives to potentially interfere with processes related to DNA replication. nih.govmdpi.com

Derivatives of the 1,3,4-thiadiazole isomer, in particular, have been noted for their ability to disrupt DNA synthesis. mdpi.com Due to their mesoionic character, these compounds can readily cross cellular membranes and interact with biological targets like proteins and DNA. nih.gov Some 1,3,4-thiadiazole-2-amine derivatives have been identified as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of guanosine (B1672433) nucleotides, thereby impacting the proliferation of cancer cells. nih.gov

Furthermore, certain thiadiazole derivatives have been found to exhibit DNA cleavage activity, a mechanism that can induce cell death in cancerous cells. nih.gov For instance, some novel thiazole-based cyanoacrylamide derivatives have demonstrated the ability to degrade plasmid DNA, particularly upon photo-irradiation, through the generation of reactive oxygen species. nih.gov Although not directly involving a thiadiazole ring, this highlights a potential mechanism for related heterocyclic compounds.

It is important to note that while the thiadiazole scaffold shows promise for interfering with DNA replication, the specific activity and mechanism of action are highly dependent on the nature and position of the substituents on the heterocyclic ring. mdpi.com

Strategies in Agrochemical Scaffold Design

The 1,2,5-thiadiazole scaffold has been explored for its utility in the design of novel agrochemicals, including pesticides and herbicides.

Derivatives of 1,3,4-thiadiazole have been widely investigated as pesticides with a broad spectrum of biocidal activities. nih.gov Their application as agricultural fungicides has garnered particular interest. nih.gov The lipophilicity imparted by the sulfur atom in the thiadiazole ring is thought to contribute positively to their biological activity. nih.gov

A key strategy in the design of thiadiazole-based fungicides is the disruption of essential metabolic pathways in pathogens. One of the primary targets is the ergosterol (B1671047) biosynthesis pathway, which is vital for the integrity of fungal cell membranes. nih.gov Thiadiazole derivatives have been designed as bioisosteres of azole antifungals, such as imidazoles and triazoles, which are known to inhibit the enzyme 14-α-sterol demethylase. nih.gov By blocking this enzyme, thiadiazole-based agents can prevent the synthesis of ergosterol, leading to fungal cell death. nih.gov

In addition to direct fungicidal action, some thiadiazole derivatives have been developed as plant resistance activators. mdpi.com For example, new N-acyl-N-arylalanines incorporating a 1,2,3-thiadiazol-5-ylcarbonyl fragment have been synthesized. mdpi.com While some of these compounds exhibit direct antifungal activity, others are thought to stimulate the systemic acquired resistance (SAR) of plants, providing broader and more durable protection against pathogens. mdpi.com

The herbicidal activity of thiadiazole derivatives has also been reported, indicating their potential to interfere with essential metabolic pathways in weeds. researchgate.netacs.org The specific mechanisms of action can vary but often involve the inhibition of key enzymes or disruption of vital physiological processes in the target plants.

Computational Approaches in Molecular Design and Prediction

Computational methods are indispensable tools in the rational design and optimization of biologically active 1,2,5-thiadiazole derivatives. These approaches allow for the prediction of molecular interactions and pharmacokinetic properties, thereby accelerating the discovery process.

Molecular docking is a computational technique frequently employed to predict the binding orientation and affinity of small molecules to their macromolecular targets. nih.govmdpi.com In the context of thiadiazole derivatives, docking studies have been instrumental in elucidating their mechanism of action. For instance, to understand the antifungal activity of novel 1,3,4-thiadiazole derivatives, molecular docking has been used to model their interactions with the active site of 14-α-sterol demethylase. nih.gov These studies have revealed key interactions, such as hydrogen bonding between the nitrogen atoms of the thiadiazole ring and amino acid residues like Tyrosine in the enzyme's active site. nih.gov

Similarly, in the development of anticancer agents, molecular docking has been used to investigate the binding of thiadiazole derivatives to various protein targets, such as epidermal growth factor receptor (EGFR) tyrosine kinase and cyclin-dependent kinases (CDKs). nih.govmdpi.com The insights gained from these simulations help in understanding the structure-activity relationships and in designing derivatives with improved potency and selectivity.

The following table summarizes the results of selected molecular docking studies on various thiadiazole derivatives against different biological targets.

| Derivative Class | Target Protein | Key Findings | Reference |

| 1,3,4-Thiadiazole Derivatives | 14-α-sterol demethylase | Hydrogen bonding between thiadiazole nitrogen and Tyrosine residues. | nih.gov |

| 1,3,4-Thiadiazole-Pyridine Hybrids | EGFR Tyrosine Kinase | Establishment of a binding site within the EGFR TK. | mdpi.com |

| 2-Amino-5-pyrimidine-thiazole Derivatives | CDK9 | Potential to inhibit CDK9 kinase activity by interacting with the active conformation. | nih.gov |

In addition to predicting target interactions, computational methods are used to forecast the pharmacokinetic properties of drug candidates, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov The prediction of these properties is crucial for optimizing the drug-likeness of novel thiadiazole derivatives. nih.gov

In silico ADMET studies for newly synthesized 1,3,4-thiadiazole derivatives have shown that many of these compounds adhere to Lipinski's rule of five, suggesting good oral bioavailability. nih.gov Predictions often indicate low penetration of the blood-brain barrier and high intestinal absorption for certain derivatives. nih.gov These computational assessments help in the early identification of candidates with favorable pharmacokinetic profiles and guide the chemical modifications needed to improve their properties.

The table below presents a summary of predicted ADMET properties for a class of novel 1,3,4-thiadiazole derivatives with potential anticancer activity.

| Derivative | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Predicted Intestinal Absorption | Blood-Brain Barrier Penetration | Reference |

| Compound 6b | < 500 | < 5 | < 5 | < 10 | High | Low | nih.gov |

| Compound 19 | < 500 | < 5 | < 5 | < 10 | High | Low | nih.gov |

These computational predictions, while not a substitute for experimental validation, play a vital role in prioritizing compounds for further development and reducing the attrition rate in the drug discovery pipeline.

General Synthetic Routes to Bioactive Thiadiazole Derivatives

The synthesis of this compound is strategically approached through the initial construction of a hydroxy-substituted precursor, followed by targeted alkylation. The foundational molecule, 3-cyano-4-hydroxy-1,2,5-thiadiazole, can be prepared from readily available and inexpensive starting materials. google.comgoogle.com A key patented method involves the reaction of potassium cyanide with sulfur dioxide. google.comgoogle.com This reaction can be conducted under various conditions, including in the presence of an organic solvent or under autogenous pressure with an excess of sulfur dioxide, typically at temperatures ranging from 25°C to 90°C. google.comgoogle.com

Following the formation of the potassium salt of 3-cyano-4-hydroxy-1,2,5-thiadiazole, the free hydroxy compound is liberated. The subsequent and final step to obtain the target compound is a standard etherification reaction. The hydroxyl group of the thiadiazole is alkylated using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base to yield this compound. This two-step process provides a reliable and efficient route to the desired methoxy-substituted thiadiazole.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Potassium Cyanide | Sulfur Dioxide (SO₂), 25-90°C | Potassium 3-cyano-1,2,5-thiadiazol-4-olate |

| 2 | Potassium 3-cyano-1,2,5-thiadiazol-4-olate | Acidification (e.g., HCl) | 3-Cyano-4-hydroxy-1,2,5-thiadiazole |

| 3 | 3-Cyano-4-hydroxy-1,2,5-thiadiazole | Methylating Agent (e.g., (CH₃)₂SO₄), Base | This compound |

Strategies for Diversification of the Thiadiazole Core via Substitution

The functional groups of this compound, namely the cyano (-C≡N) and methoxy (B1213986) (-OCH₃) groups, are key handles for chemical diversification, allowing for the generation of a library of biologically relevant derivatives.

The cyano group is particularly amenable to transformation. One significant reaction is its oxidative hydrolysis to an amide group (-CONH₂) under Radziszewski reaction conditions. mdpi.com This reaction typically involves treating the nitrile with hydrogen peroxide in an alkaline medium. mdpi.com This transformation is valuable as it converts the nitrile into a carboxamide, introducing a new functional group with different chemical properties and potential biological interactions. The resulting 4-methoxy-1,2,5-thiadiazole-3-carboxamide can serve as a precursor for further modifications, such as hydrolysis to the corresponding carboxylic acid or dehydration back to the nitrile under different conditions.

Further diversification strategies could involve:

Hydrolysis of the Amide: The 4-methoxy-1,2,5-thiadiazole-3-carboxamide can be further hydrolyzed under acidic or basic conditions to yield 4-methoxy-1,2,5-thiadiazole-3-carboxylic acid. This carboxylic acid derivative introduces a highly polar, acidic functional group, significantly altering the molecule's properties and providing a new site for esterification or amidation reactions.

Nucleophilic Substitution on the Methoxy Group: While the methoxy group is generally stable, nucleophilic aromatic substitution could potentially be achieved under specific conditions to replace it with other functional groups, such as amines or thiols, thereby expanding the range of accessible derivatives. The electron-withdrawing nature of the thiadiazole ring and the adjacent cyano group would influence the feasibility of such substitutions.

| Starting Compound | Reaction | Reagents | Product |

| This compound | Radziszewski Reaction | H₂O₂, Base | 4-Methoxy-1,2,5-thiadiazole-3-carboxamide |

| 4-Methoxy-1,2,5-thiadiazole-3-carboxamide | Hydrolysis | Acid or Base, H₂O | 4-Methoxy-1,2,5-thiadiazole-3-carboxylic acid |

Condensation and Cycloaddition Reactions for Fused Systems

The 1,2,5-thiadiazole ring and its substituents can participate in condensation and cycloaddition reactions to construct more complex, fused heterocyclic systems. These reactions are fundamental in medicinal chemistry for creating rigid, polycyclic scaffolds that can present functional groups in well-defined spatial orientations to interact with biological targets.

A pertinent example involves using a cyanothiadiazole derivative as a key building block for fused pyrimidines. nih.gov For instance, a related compound, 2-(2-cyanoacetamido)-1,3,4-thiadiazole, can be cyclized to form a 6-cyano-7-oxo-7H- mdpi.comnih.govmdpi.comthiadiazolo[3,2-a]pyrimidine. nih.gov This fused system features an activated cyano group that readily participates in further reactions. The cyclization is achieved by reacting the precursor with dimethylformamide-dimethylacetal (DMF-DMA) followed by heating in acetic acid. nih.gov

This thiadiazolo[3,2-a]pyrimidine scaffold serves as a versatile intermediate for creating even larger systems. It can undergo further condensation reactions with various binucleophiles. For example, reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of a tricyclic 3-aminopyrazolo[4,3-e]thiadiazolo[3,2-a]pyrimidin-4-one. nih.gov Similarly, reacting the intermediate with α-aminoazoles like 3-amino-1,2,4-triazole results in the construction of tetracyclic compounds. nih.gov These examples highlight a powerful strategy where the cyano group on a thiadiazole ring is first used to build a fused bicyclic system, which then acts as a platform for subsequent annulations to generate complex polycyclic structures.

Q & A

Q. What rational design principles guide the development of bioactive derivatives of this compound?

- Methodological Answer : Incorporate substituents that enhance lipophilicity (e.g., morpholino groups) for membrane permeability. Use QSAR models to correlate electronic parameters (Hammett σ) with bioactivity. Synthetic routes should prioritize modularity, such as introducing amines via nucleophilic substitution at the 4-methoxy position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.